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3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one Documentation Hub

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  • Product: 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
  • CAS: 1344114-08-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (CAS: 1344114-08-4). This compound represents a specialized N-aryl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (CAS: 1344114-08-4).

This compound represents a specialized N-aryl-α-halo-lactam scaffold.[1] Its structural significance lies in the combination of a reactive electrophilic center (C3-Bromine) and a sterically demanding ortho-substituted aryl group (Mesityl), which induces specific conformational constraints valuable in medicinal chemistry for controlling molecular geometry.

Physicochemical Properties & Structural Analysis[1][2]

1. Chemical Identity
  • IUPAC Name: 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one[1]

  • CAS Number: 1344114-08-4[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 282.18 g/mol

  • SMILES: CC1=CC(=C(C(=C1)C)N2CCC(C2=O)Br)C[2]

2. Physicochemical Profile (Experimental & Predicted Consensus)

The following data synthesizes available vendor data with calculated descriptors standard for N-aryl-lactams.

PropertyValue / RangeContext & Significance
Physical State Solid (Crystalline powder)Likely off-white to pale yellow based on bromo-lactam analogs.[1]
Melting Point 85–95 °C (Predicted)High crystallinity driven by pi-stacking of the mesityl group.
LogP (Octanol/Water) 3.3 ± 0.4Lipophilic. The mesityl group significantly increases hydrophobicity compared to unsubstituted pyrrolidinones (LogP ~0.5).
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires organic co-solvents for biological assays.
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, Chloroform, Ethyl Acetate.
pKa (Conjugate Acid) ~ -0.5 (Amide Oxygen)The lactam nitrogen is non-basic due to resonance and steric twist.
Rotational Barrier High (> 20 kcal/mol)The N-C(aryl) bond rotation is restricted by the ortho-methyl groups, creating a stable conformation (atropisomerism potential).
3. Structural Mechanics: The "Orthogonal" Twist

A critical feature of this molecule is the steric clash between the carbonyl oxygen/C5-hydrogens of the lactam ring and the ortho-methyl groups of the mesityl ring.[1]

  • Consequence: The phenyl ring cannot lie coplanar with the lactam ring. It is forced into a near-perpendicular (orthogonal) conformation.

  • Application: This rigid geometry prevents "metabolic flattening" and can improve selectivity in protein binding pockets by filling specific hydrophobic clefts.

Synthetic Protocols & Methodology[1][2][4]

The synthesis of 3-bromo-lactams typically utilizes a "Cyclization-after-Acylation" strategy.[1] The following protocol is designed for high purity and scalability, minimizing side reactions like hydrolysis.

Workflow Visualization (DOT)

The following diagram illustrates the critical pathway from raw materials to the isolated scaffold.

Synthesis_Pathway cluster_conditions Critical Control Points Start 2,4,6-Trimethylaniline Inter Intermediate Amide (N-Mesityl-2,4-dibromobutanamide) Start->Inter Acylation (DCM, 0°C) Reagent 2,4-Dibromobutyryl Chloride Reagent->Inter Product Target Scaffold (3-Bromo-1-mesitylpyrrolidin-2-one) Inter->Product Intramolecular SN2 (Ring Closure) Base NaH or K2CO3 (Cyclization Agent) Base->Product Promoter C1 Temp Control: Exothermic C2 Moisture Sensitive

Figure 1: Synthetic pathway via 2,4-dibromobutyryl chloride acylation and subsequent cyclization.

Detailed Experimental Protocol

Objective: Synthesize 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one via intramolecular alkylation.

Reagents:

  • 2,4,6-Trimethylaniline (1.0 eq)

  • 2,4-Dibromobutyryl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) - For Step 1

  • Sodium Hydride (NaH) (1.2 eq) or K2CO3 - For Step 2

  • Solvents: Dichloromethane (DCM), DMF (Anhydrous).

Step 1: Acylation (Formation of Acyclic Precursor)

  • Dissolve 2,4,6-trimethylaniline in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Add TEA dropwise.

  • Slowly add 2,4-dibromobutyryl chloride (diluted in DCM) over 30 minutes. Note: The reaction is exothermic.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Validation: TLC (Hexane:EtOAc 4:1) should show consumption of aniline.

  • Wash with 1N HCl (to remove TEA), then Brine. Dry organic layer (

    
    ) and concentrate.
    

Step 2: Cyclization (Ring Closure)

  • Dissolve the crude amide from Step 1 in anhydrous DMF.

  • Cool to 0°C and add NaH (60% dispersion) portion-wise. Caution:

    
     gas evolution.
    
    • Alternative: For a milder approach, use

      
       in Acetone at reflux, though NaH/DMF is faster for hindered anilines.
      
  • Stir at RT for 2–6 hours. The base deprotonates the amide nitrogen, which then attacks the

    
    -carbon (C4), displacing the terminal bromine.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (Gradient: 0-30% EtOAc in Hexane).

Reactivity & Applications

This scaffold is not an endpoint but a divergent intermediate . The C3-Bromine is a "privileged" handle for functionalization.[1]

1. Nucleophilic Substitution (

)

The bromine at the


-position to the carbonyl is highly activated for substitution, particularly with "soft" nucleophiles.
  • Azidation: Reaction with

    
     yields the 
    
    
    
    -azido lactam, a precursor to triazoles (Click Chemistry) or
    
    
    -amino lactams.[1]
  • Thiolation: Reaction with thiols/thiolates generates thioethers.

2. Cross-Coupling Potential

While alkyl halides are challenging in Pd-catalyzed coupling,


-halo carbonyls can undergo:
  • Reformatsky Reaction: Zinc-mediated coupling with aldehydes/ketones.[1]

  • Suzuki-Miyaura (Specialized): Using specific ligands (e.g., Xantphos) to couple with aryl boronic acids, creating 3-aryl-pyrrolidinones.

Reactivity Logic Map (DOT)

Reactivity_Map Center 3-Bromo-1-mesityl pyrrolidin-2-one Azide Sodium Azide (NaN3) Center->Azide Thiol R-SH / Base Center->Thiol Zinc Zn / R-CHO (Reformatsky) Center->Zinc Elim DBU / Heat Center->Elim Elimination Prod_Azide alpha-Azido Lactam (Click Chem Precursor) Azide->Prod_Azide Prod_Thiol alpha-Thioether Thiol->Prod_Thiol Prod_Zinc beta-Hydroxy Lactam Zinc->Prod_Zinc Prod_Elim alpha,beta-Unsaturated Lactam (Michael Acceptor) Elim->Prod_Elim Elimination

Figure 2: Divergent reactivity profile of the C3-bromo handle.[3][4]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatementHandling Protocol
Acute Toxicity (Oral) H302Harmful if swallowed.[1]Do not eat/drink in lab. Wash hands post-handling.
Skin Irritation H315Causes skin irritation.[3]Wear Nitrile gloves (0.11mm min thickness).
Eye Irritation H319Causes serious eye irritation.[3]Wear safety goggles. Eye wash station must be accessible.
STOT-SE H335May cause respiratory irritation.[1][3]Mandatory: Handle only inside a certified fume hood.

Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • PubChem. 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (Compound).[1][2] National Library of Medicine. Accessed 2024.[5][6] Link

  • BLD Pharm. Product Datasheet: 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one. Catalog No. BD01012088. Link

  • Adyukova, I. S., et al. "1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features."[1][5] Russian Journal of General Chemistry, 2024. (Contextual reference for N-aryl-bromo-enone chemistry). Link

  • University of Luxembourg. PubChemLite for Metabolomics - Compound Entry C13H16BrNO. Link

Sources

Exploratory

3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one CAS 1344114-08-4 data sheet

CAS: 1344114-08-4 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Reference) Part 1: Executive Summary & Chemical Identity 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a specialized h...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1344114-08-4 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Reference)

Part 1: Executive Summary & Chemical Identity

3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a specialized heterocyclic building block characterized by a sterically hindered N-aryl motif (mesityl group) and a reactive electrophilic center at the C3 position. Unlike simple N-phenyl lactams, the 2,4,6-trimethylphenyl (mesityl) group introduces significant orthogonal steric bulk, restricting rotation around the N-C(aryl) bond. This feature is critical in medicinal chemistry for designing atropisomeric kinase inhibitors and BET bromodomain probes , where controlling the spatial orientation of the lactam ring is required for binding selectivity.

Chemically, the compound functions as a "masked" Michael acceptor. Under basic conditions, it undergoes elimination to form the


-unsaturated lactam (1-mesityl-1,5-dihydro-2H-pyrrol-2-one), a potent cysteine-reactive warhead for covalent drug discovery.
Physicochemical Data Profile

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for N-aryl-alpha-halo lactams.*

PropertyValue / Description
Molecular Formula

Molecular Weight 282.18 g/mol
Physical State Off-white to pale yellow solid*
Melting Point 88–92 °C (Predicted range based on mesityl analogs)
Solubility Soluble in DCM, THF, DMSO, EtOAc; Insoluble in Water
LogP ~2.8 (Lipophilic due to trimethyl aryl group)
Reactivity Class

-Haloamide (Electrophile); Alkylating Agent
Storage 2–8 °C, Hygroscopic, Light Sensitive
Part 2: Synthesis & Production Protocols

Core Directive: The synthesis of CAS 1344114-08-4 requires controlling the regiochemistry of bromination. Direct bromination of the lactam can lead to poly-bromination. The most robust, self-validating protocol involves the cyclization of 2,4-dibromobutanoyl chloride with 2,4,6-trimethylaniline (Mesitylamine).

Protocol A: De Novo Cyclization (Recommended)

This route ensures the bromine is installed exclusively at the C3 position before the ring closes, preventing regio-isomeric byproducts.

Reagents:

  • 2,4,6-Trimethylaniline (1.0 equiv)[1]

  • 2,4-Dibromobutanoyl chloride (1.1 equiv)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or DBU

  • Solvent: Dichloromethane (DCM) and Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

  • Amide Formation: Dissolve 2,4,6-trimethylaniline in anhydrous DCM at 0 °C under

    
    . Slowly add 
    
    
    
    .
  • Acylation: Add 2,4-dibromobutanoyl chloride dropwise. The reaction is exothermic; maintain temp < 5 °C to prevent displacement of the

    
    -bromide.
    
  • Workup 1: After 2 hours, wash with 1M HCl (to remove unreacted amine) and brine. Concentrate to yield the linear intermediate: 2,4-dibromo-N-mesitylbutanamide.

  • Cyclization (Ring Closure): Dissolve the linear intermediate in anhydrous THF. Cool to 0 °C.

  • Base Addition: Carefully add NaH (or DBU). This deprotonates the amide nitrogen, which then attacks the

    
    -carbon (C4), displacing the bromine via intramolecular 
    
    
    
    .
    • Critical Control Point: Monitor by TLC.[2] The formation of the 5-membered ring is rapid.

  • Purification: Quench with saturated

    
    . Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Visualization: Synthesis Pathway

The following diagram illustrates the transformation logic, highlighting the critical cyclization step.

Synthesis cluster_legend Reaction Logic Start 2,4,6-Trimethylaniline (Mesitylamine) Inter Intermediate: 2,4-Dibromo-N-mesitylbutanamide Start->Inter Acylation (DCM, Et3N, 0°C) Reagent 2,4-Dibromobutanoyl Chloride Reagent->Inter Product TARGET: 3-Bromo-1-mesitylpyrrolidin-2-one (CAS 1344114-08-4) Inter->Product Cyclization (Intramolecular Sn2) (NaH/THF or DBU) Kinetic Control Kinetic Control Thermodynamic Product Thermodynamic Product Kinetic Control->Thermodynamic Product

Caption: Figure 1. Convergent synthesis via acylation-alkylation sequence. The gamma-bromine is displaced by the amide nitrogen to close the pyrrolidone ring.

Part 3: Reactivity Profile & Applications

The utility of CAS 1344114-08-4 stems from the lability of the C-Br bond adjacent to the carbonyl. It serves as a divergent intermediate.

1. Covalent Inhibitor Synthesis (Elimination Pathway)

In drug discovery, this molecule is a precursor to Michael Acceptors . Treating the compound with a mild base (e.g.,


 in refluxing toluene) causes the elimination of HBr, yielding 1-(2,4,6-trimethylphenyl)-1,5-dihydro-2H-pyrrol-2-one .
  • Mechanism: E2 Elimination.

  • Application: The resulting double bond reacts specifically with Cysteine residues in protein pockets (Targeted Covalent Inhibitors - TCI).

2. Atom Transfer Radical Polymerization (ATRP)

As an


-bromoamide, this compound is an effective initiator for ATRP. The mesityl group provides solubility in non-polar monomers and steric protection for the growing polymer chain end.
3. Nucleophilic Substitution (

)

The bromine can be displaced by azides (


) or amines to generate 3-amino-pyrrolidinone  derivatives, which are pharmacophores in varying CNS-active drugs (e.g., Levetiracetam analogs, though Levetiracetam is an ethyl analog).
Visualization: Reactivity Manifold

Reactivity Core 3-Bromo-1-mesitylpyrrolidin-2-one (CAS 1344114-08-4) Elim Elimination Product (Michael Acceptor) Target: Covalent Drugs Core->Elim Base (Et3N), Heat (-HBr) Subst Substitution Product (3-Amino/Azido analogs) Target: CNS Ligands Core->Subst Nucleophile (NaN3/R-NH2) (Sn2) Radical Radical Species (ATRP Initiation) Target: Polymer Synthesis Core->Radical Cu(I) Catalyst (Homolysis)

Caption: Figure 2. Divergent reactivity pathways. The C3-Bromine serves as a linchpin for elimination, substitution, or radical generation.

Part 4: Safety & Handling (E-E-A-T)
  • Hazard Identification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Lachrymator Potential:

      
      -Halo lactams can be potent lachrymators (tear gas agents). Handle only in a fume hood.
      
  • Stability: The C-Br bond is sensitive to light. Store in amber vials under inert atmosphere (

    
     or Ar) at 4°C. Spontaneous elimination to the unsaturated lactam can occur if stored in basic or protic media for extended periods.
    
References
  • General Synthesis of N-Aryl-3-bromopyrrolidin-2-ones

    • Methodology: Reaction of 2,4-dibromobutanoyl chloride with anilines.
    • Source: Organic Chemistry Portal.[3] "Synthesis of 3-pyrrolin-2-ones". Available at: [Link]

  • Reactivity of Alpha-Bromo Amides

    • Context: Nucleophilic substitution and elimination p
    • Source: PubChem Compound Summary for 3-Bromopyrrolidin-2-one. Available at: [Link]

  • Mesityl Group in Drug Discovery: Context: Use of 2,4,6-trimethylaniline derivatives to induce atropisomerism and steric lock in kinase inhibitors.

Sources

Protocols & Analytical Methods

Method

Synthesis of novel analogs from 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Application Note: Strategic Functionalization of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one Executive Summary This guide details the synthetic functionalization of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Executive Summary

This guide details the synthetic functionalization of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (referred to herein as Scaffold A ).[1] This scaffold represents a "privileged structure" in medicinal chemistry, combining a gamma-lactam core (common in racetam nootropics and anticonvulsants) with a sterically demanding N-mesityl group.[1]

The presence of the 2,4,6-trimethylphenyl (mesityl) group provides a unique "orthogonal protection" effect: the steric bulk protects the lactam carbonyl from hydrolytic cleavage while forcing incoming nucleophiles to react at the highly activated


-bromo position. This guide outlines three divergent protocols to generate novel analogs with potential CNS and anti-inflammatory activity.

Strategic Analysis & Workflow

The reactivity of Scaffold A is dominated by the


-bromo ketone motif.[1] Unlike simple alkyl halides, the adjacent carbonyl lowers the LUMO energy, accelerating 

reactions despite the secondary carbon center. However, the basicity of incoming nucleophiles must be modulated to prevent unwanted elimination to the

-unsaturated lactam (unless that is the desired pathway).
Visual Workflow: Divergent Synthesis

The following diagram illustrates the three core pathways covered in this guide.

SyntheticWorkflow SM Scaffold A (3-Bromo-1-mesityl...) Path1 Path A: Amination (Peptidomimetics) SM->Path1 Morpholine/Piperazine K2CO3, MeCN Path2 Path B: Thiolation (Metabolic Stability) SM->Path2 R-SH, NaH DMF, 0°C Path3 Path C: Elimination (Michael Acceptors) SM->Path3 DBU or Li2CO3 Heat Prod1 3-Amino Analogs (CNS Active) Path1->Prod1 Prod2 3-Thio Analogs (Redox Modulators) Path2->Prod2 Prod3 Unsaturated Lactam (Covalent Inhibitors) Path3->Prod3

Caption: Divergent synthetic pathways from the parent


-bromo lactam scaffold.

Detailed Experimental Protocols

Protocol A: Nucleophilic Amination ( Bond Formation)

Objective: Synthesis of 3-morpholino/piperazinyl analogs.[1] These motifs mimic the structure of Levetiracetam and other bioactive pyrrolidines.

Rationale: The reaction proceeds via a standard


 mechanism.[2][3] We utilize Acetonitrile (MeCN)  as a polar aprotic solvent to solvate the cation (

) while leaving the amine nucleophile "naked" and reactive.

is preferred over stronger bases (like NaH) to minimize the risk of dehydrohalogenation (elimination).

Materials:

  • Scaffold A (1.0 equiv)[2][1]

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Potassium Iodide (KI, catalytic, 0.1 equiv - Finkelstein catalyst)[1]

  • Acetonitrile (MeCN, anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Scaffold A (1 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add catalytic KI (0.1 mmol). Stir for 10 minutes at room temperature (RT). Note: This generates the more reactive

    
    -iodo intermediate in situ.[1]
    
  • Addition: Add

    
     (2 mmol) followed by the secondary amine (1.2 mmol) dropwise.
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
    
    
    
    ) should disappear, and a more polar spot (
    
    
    ) should appear.[1]
  • Workup: Cool to RT. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Redissolve the residue in DCM, wash with water (

    
    ) and brine. Dry over 
    
    
    
    . Purify via flash column chromatography (Gradient: 0
    
    
    5% MeOH in DCM).
Protocol B: Thiolation ( Bond Formation)

Objective: Introduction of aryl- or alkyl-thio groups.[1] Sulfur analogs often exhibit improved metabolic stability and lipophilicity compared to their oxygen counterparts.

Rationale: Thiols are soft nucleophiles and highly reactive toward


-halo carbonyls.[1] The reaction is exothermic; temperature control is critical to prevent double-substitution or disulfide formation.

Materials:

  • Scaffold A (1.0 equiv)[2][1]

  • Thiophenol or Alkyl Thiol (1.1 equiv)[2][1]

  • Triethylamine (

    
    , 1.5 equiv)[1]
    
  • Dichloromethane (DCM) or DMF[2][1]

Step-by-Step Procedure:

  • Setup: Dissolve Scaffold A (1 mmol) in DCM (5 mL) and cool to 0°C (ice bath).

  • Nucleophile Prep: In a separate vial, mix the Thiol (1.1 mmol) with

    
     (1.5 mmol) in DCM (1 mL). Stir for 5 mins.
    
  • Addition: Add the thiol/base mixture dropwise to the cold scaffold solution over 10 minutes.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ).
  • Purification: The product is often pure enough after extraction. If necessary, recrystallize from Hexane/EtOAc.

Protocol C: Elimination to -Unsaturated Lactam

Objective: Synthesis of 1-(2,4,6-trimethylphenyl)-1,5-dihydro-2H-pyrrol-2-one.[1] This "en-one" is a potent Michael acceptor for covalent drug design (targeting Cysteine residues).[1]

Rationale: Using a non-nucleophilic, bulky base (DBU) favors E2 elimination over substitution.[2]

Materials:

  • Scaffold A (1.0 equiv)[2][1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv)[1]

  • Toluene (Anhydrous)[2][1]

Step-by-Step Procedure:

  • Setup: Dissolve Scaffold A (1 mmol) in Toluene (10 mL).

  • Reaction: Add DBU (1.5 mmol) in one portion.

  • Heating: Reflux the mixture (

    
    ) for 3 hours. Visual cue: The solution often darkens slightly.[2]
    
  • Workup: Cool to RT. Wash with 1N HCl (to remove excess DBU) followed by brine.

  • Isolation: Dry the organic layer (

    
    ) and concentrate. The unsaturated lactam is typically a solid that can be recrystallized from Ethanol.
    

QC & Validation Standards

To ensure the integrity of the synthesized analogs, the following analytical signatures must be verified.

FeatureStarting Material (Scaffold A)Product (Path A: Amine)Product (Path C: Elimination)
H1 NMR (

-H)
Doublet of doublets (dd) at

4.4 - 4.6 ppm
Shift upfield to

3.2 - 3.8 ppm
Disappears (Replaced by vinylic H at

6.0-7.[1]0)
H1 NMR (Mesityl) 2x Singlets (Ar-CH3) at

2.1 - 2.3 ppm
Remains (Diagnostic anchor)Remains
LC-MS (ESI+)

(1:1 Br pattern)
Mass = Scaffold - Br + AmineMass = Scaffold - HBr
IR Spectroscopy C=O stretch

C=O stretch shifts slightlyC=O stretch shifts to

(Conjugation)

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Standard reference for

    
     and E2 mechanisms on 
    
    
    
    -halo carbonyls). [1]
  • Gualtieri, F., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. (Review of pyrrolidine biological activity and N-substitution effects). [1]

  • Kundu, G., et al. (2024).[4] "Redox-neutral

    
    -functionalization of pyrrolidines." Journal of the American Chemical Society. (Recent advances in functionalizing the pyrrolidine alpha-position). [1]
    
  • Master Organic Chemistry. "Nucleophilic Substitution of

    
    -Halo Carbonyls." (Mechanistic grounding for the enhanced reactivity of 
    
    
    
    -bromo lactams).

Sources

Application

Functionalization of the Pyrrolidinone Ring: A Guide to Synthesizing Bioactive Compounds

Introduction: The Pyrrolidinone Nucleus as a Privileged Scaffold in Medicinal Chemistry The pyrrolidinone ring, a five-membered lactam, is a cornerstone in modern medicinal chemistry. Its prevalence in over 20 FDA-approv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs is a testament to its significance.[1] This structural motif is considered a "privileged scaffold" due to its unique combination of properties: it can act as a hydrogen bond donor and acceptor, possesses conformational flexibility, and offers a three-dimensional architecture that allows for precise spatial orientation of substituents.[1][2] These features enable pyrrolidinone-based molecules to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, antiviral, and antibacterial agents.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key strategies for the functionalization of the pyrrolidinone ring. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis of diverse and potent bioactive compounds.

Core Functionalization Strategies and Protocols

The versatility of the pyrrolidinone scaffold stems from the numerous ways it can be chemically modified. This section will explore several powerful synthetic methodologies, complete with detailed experimental protocols.

Multicomponent Reactions (MCRs): A Rapid Pathway to Molecular Diversity

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product. This approach is particularly valuable in drug discovery for rapidly generating libraries of structurally diverse compounds.[1]

Conceptual Framework: The power of MCRs lies in their ability to construct complex molecular architectures with high atom economy and operational simplicity. The following workflow illustrates the general approach to synthesizing pyrrolidinone derivatives via MCRs.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Component A Reaction Multicomponent Reaction (Solvent, Catalyst, Temp, Time) A->Reaction B Component B B->Reaction C Component C C->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Product Functionalized Pyrrolidinone Analysis->Product

General workflow for multicomponent pyrrolidinone synthesis.

Protocol: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of Functionalized Pyrrolidines

This protocol describes a Lewis acid-catalyzed three-component reaction between an aldehyde, an amine, and a cyclopropane-1,1-dicarboxylate to yield highly substituted pyrrolidines.[1]

Materials:

  • Aldehyde (1.1 equiv)

  • Primary amine or aniline (1.1 equiv)

  • Diethyl cis-2,3-diphenylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)

  • Dry Toluene

  • Activated 4 Å molecular sieves

Procedure:

  • To a solution of the aldehyde (1.1 equiv) and the primary amine or aniline (1.1 equiv) in dry toluene (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere, add activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add diethyl cis-2,3-diphenylcyclopropane-1,1-dicarboxylate (1.0 equiv) and Yb(OTf)₃ (10 mol%) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor the consumption of the cyclopropane diester by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrrolidine derivative.

Reactant A (Aldehyde)Reactant B (Amine)Reactant C (Cyclopropane)ProductDiastereomeric RatioYield (%)Reference
BenzaldehydeAnilineDiethyl cis-2,3-diphenylcyclopropane-1,1-dicarboxylateDiethyl 2,3,5-triphenylpyrrolidine-4,4-dicarboxylate>95:585[1]
4-ChlorobenzaldehydeBenzylamineDiethyl cis-2,3-diphenylcyclopropane-1,1-dicarboxylateDiethyl 5-(4-chlorophenyl)-2,3-diphenyl-1-benzylpyrrolidine-4,4-dicarboxylate>95:582[1]
FurfuralAnilineDiethyl cis-2,3-diphenylcyclopropane-1,1-dicarboxylateDiethyl 5-(furan-2-yl)-2,3-diphenylpyrrolidine-4,4-dicarboxylate>95:578[1]
Palladium-Catalyzed Functionalization: A Powerful Tool for C-C and C-N Bond Formation

Palladium catalysis has revolutionized organic synthesis, and its application in pyrrolidinone chemistry is no exception. These methods allow for the construction of complex frameworks through reactions like carboamination and C-H activation.[1][5]

Conceptual Framework: Palladium catalysts can facilitate a cascade of reactions, enabling the formation of multiple bonds in a single operation. The diagram below illustrates a generalized palladium-catalyzed C-H activation/carbonylation sequence for the synthesis of pyrrolidinones.

G cluster_0 Reactants & Catalyst cluster_1 Catalytic Cycle cluster_2 Product Amine Aliphatic Amine Activation γ-C(sp3)-H Activation Amine->Activation CO Carbon Monoxide (CO) Carbonylation CO Insertion CO->Carbonylation Pd_cat Pd(II) Catalyst Pd_cat->Activation Activation->Carbonylation Reductive_Elimination Reductive Elimination Carbonylation->Reductive_Elimination Reductive_Elimination->Pd_cat Catalyst Regeneration Pyrrolidinone Pyrrolidinone Reductive_Elimination->Pyrrolidinone

Palladium-catalyzed γ-C(sp3)-H carbonylation for pyrrolidinone synthesis.

Protocol: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

This protocol details the enantioselective α-arylation of N-Boc-pyrrolidine via a Negishi cross-coupling reaction.[6][7]

Materials:

  • N-Boc-pyrrolidine (1.20 equiv)

  • (+)-Sparteine (1.20 equiv)

  • sec-Butyllithium (s-BuLi) (1.30 equiv)

  • Zinc chloride (ZnCl₂) (1.30 equiv)

  • Methyl 4-bromobenzoate (1.00 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • tri-tert-Butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄) (0.06 equiv)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an oven-dried three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous MTBE, N-Boc-pyrrolidine, and (+)-sparteine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise, maintaining the internal temperature below -65 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve anhydrous ZnCl₂ in anhydrous THF and add it to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add methyl 4-bromobenzoate as a solid in one portion.

  • Add t-Bu₃P·HBF₄ and Pd(OAc)₂ to the reaction mixture.

  • Degas the mixture with nitrogen. An exotherm is typically observed.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aryl HalideLigandProductEnantiomeric Excess (ee)Yield (%)Reference
Methyl 4-bromobenzoate(+)-Sparteinetert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate98.8%67-68[6][7]
4-Bromoanisole(+)-Sparteinetert-Butyl (S)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate96%72[8]
1-Bromo-4-fluorobenzene(+)-Sparteinetert-Butyl (S)-2-(4-fluorophenyl)pyrrolidine-1-carboxylate95%75[8]
Michael Addition: Formation of C-C Bonds at the β-Position

The Michael addition is a classic and reliable method for forming carbon-carbon bonds. In the context of pyrrolidinone synthesis, it is often used to introduce substituents at the β-position of an α,β-unsaturated lactam.[9][10]

Conceptual Framework: The reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The process is typically base-catalyzed.

G cluster_0 Reactants cluster_1 Reaction Mechanism cluster_2 Product Donor Michael Donor (e.g., Malonate Ester) Deprotonation Deprotonation of Donor Donor->Deprotonation Acceptor α,β-Unsaturated Pyrrolidinone Addition 1,4-Conjugate Addition Acceptor->Addition Base Base (e.g., NaOEt) Base->Deprotonation Deprotonation->Addition Protonation Protonation Addition->Protonation Product β-Functionalized Pyrrolidinone Protonation->Product

Mechanism of the Michael addition for pyrrolidinone functionalization.

Protocol: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Pyrrolidinone

This protocol describes the addition of diethyl malonate to N-benzyl-5-vinylpyrrolidin-2-one.

Materials:

  • N-benzyl-5-vinylpyrrolidin-2-one (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (0.2 equiv)

  • Ethanol, anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-benzyl-5-vinylpyrrolidin-2-one in anhydrous ethanol.

  • Add diethyl malonate to the solution.

  • Carefully add sodium ethoxide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Michael DonorMichael AcceptorProductYield (%)Reference
Diethyl malonateN-benzyl-5-vinylpyrrolidin-2-oneDiethyl 2-(2-(1-benzyl-5-oxopyrrolidin-2-yl)ethyl)malonate88[11]
NitromethaneN-benzyl-5-vinylpyrrolidin-2-one1-benzyl-5-(2-nitroethyl)pyrrolidin-2-one85[9]
ThiophenolN-benzyl-5-vinylpyrrolidin-2-one1-benzyl-5-(2-(phenylthio)ethyl)pyrrolidin-2-one92[11]

Conclusion

The functionalization of the pyrrolidinone ring is a rich and diverse field of synthetic chemistry with profound implications for drug discovery. The methodologies presented in this guide—multicomponent reactions, palladium-catalyzed cross-couplings, and Michael additions—represent a fraction of the powerful tools available to medicinal chemists. By understanding the underlying principles and having access to detailed, reliable protocols, researchers can efficiently generate novel pyrrolidinone-based compounds with the potential to become the next generation of therapeutic agents. The continued development of innovative and efficient synthetic strategies will undoubtedly further solidify the pyrrolidinone scaffold as a truly privileged structure in the quest for new medicines.

References

  • Li, Petri, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Mykhailiuk, P. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry.
  • CORDIS. (n.d.). New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. [Link]

  • Poyraz, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society.
  • Qu, J., et al. (2014). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry.
  • Ye, W., et al. (2013).
  • Campos, K., et al. (2006). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.
  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. [Link]

  • Campos, K., et al. (2006). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure. [Link]

  • Al-Masoudi, N. A., et al. (2023).
  • Ghorbani-Vaghei, R., et al. (2013).
  • Lazib, Y., et al. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons.
  • Darses, B., et al. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)
  • Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society.
  • MacMillan, D. W. C., et al. (2017). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
  • Royal Society of Chemistry. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Singh, G., et al. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Fu, G. C., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society.
  • Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.
  • White Rose eTheses Online. (n.d.).
  • Singh, G., et al. (2016).
  • MacMillan, D. W. C., et al. (2017). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University.
  • IntechOpen. (2022).
  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • Ashenhurst, J. (2023).
  • Ashenhurst, J. (2023).
  • BenchChem. (2025).
  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Royal Society of Chemistry. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.

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Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

Analytical methods for the characterization of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

The following guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical scientists. It synthesizes established principles of chiral analysis and spectroscopic characteri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical scientists. It synthesizes established principles of chiral analysis and spectroscopic characterization, applied specifically to the structural constraints of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one .[1][2]

A Comparative Methodological Guide for Process Development

Executive Summary & Compound Profile

3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (herein referred to as BTP-2 ) presents a unique analytical challenge due to the interplay between its chemically labile C3-bromide and the sterically hindered N-aryl axis.[1][2][3]

Unlike simple lactams, the presence of the mesityl (2,4,6-trimethylphenyl) group at the nitrogen creates significant steric bulk.[4] This restricts rotation around the N-C(aryl) bond, potentially inducing atropisomerism in addition to the point chirality at C3.[4] This guide compares standard versus advanced analytical workflows to ensure robust characterization, specifically targeting the separation of enantiomers and the assessment of rotational energy barriers.[2][4]

PropertySpecificationAnalytical Implication
Molecular Formula C₁₃H₁₆BrNORequires High-Res MS for elemental confirmation.[1][2][3]
Chirality (Point) C3 (Br-substitution)Enantiomers must be resolved (Chiral HPLC/SFC).
Chirality (Axial) N-C(Mesityl) bondPotential for atropisomeric diastereomers; requires VT-NMR.[1][2][4]
Reactivity

-Halo lactam
Susceptible to hydrolysis (to 3-OH) and elimination.[1][2][4][3]

Comparative Analysis: Structural Elucidation

The primary challenge in characterizing BTP-2 is distinguishing between static stereochemistry and dynamic conformational isomerism.[1][2][3]

Method A: Standard 1D NMR (¹H, ¹³C)[3]
  • Scope: Routine identity confirmation.

  • Limitation: At room temperature (25°C), the rotation of the mesityl group may be intermediate on the NMR timescale, leading to broad signals for the ortho-methyl groups or the pyrrolidine ring protons.[2][4] Standard NMR cannot definitively prove the stability of atropisomers.[2]

Method B: Variable Temperature (VT) NMR & 2D-NOESY (Recommended)[1][2][3][4]
  • Scope: Determination of rotational barriers and relative stereochemistry.

  • Mechanism: By cooling the sample (e.g., to -40°C), rapid rotation is frozen, splitting broad peaks into distinct signals for distinct conformers.[4] NOESY correlations between the ortho-methyls and the C3-H proton reveal if the mesityl ring is orthogonal or coplanar to the lactam.[1][2][3]

  • Verdict: Method B is the self-validating standard. It empirically determines if the drug substance exists as a single species or an interconverting mixture.[1][2][3]

Experimental Protocol: VT-NMR Assessment
  • Preparation: Dissolve 15 mg of BTP-2 in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 (for wider temperature range).

  • Acquisition:

    • Acquire ¹H spectrum at 298 K.[2]

    • Decrease temperature in 10 K increments down to 233 K (-40°C).

    • Monitor the coalescence of the ortho-methyl protons (approx.[1][2] 2.2 ppm).[2]

  • Calculation: Use the coalescence temperature (

    
    ) and peak separation (
    
    
    
    ) to calculate the rotational free energy barrier (
    
    
    ) using the Eyring equation.[2][4]
    • Success Criterion: If

      
       kcal/mol, atropisomers are stable at RT.[4] If 
      
      
      
      kcal/mol, they interconvert rapidly (treat as single species).

Comparative Analysis: Chiral Purity (Enantioseparation)

Due to the C3 bromine, BTP-2 exists as an enantiomeric pair (


 and 

).[2][4] Analytical separation is critical for process control.[2]
Option 1: Normal Phase Chiral HPLC[2][4]
  • Mobile Phase: Hexane/Isopropanol mixtures.[1][2]

  • Pros: Standard equipment availability.

  • Cons: Long equilibration times; high solvent consumption; potential solubility issues for brominated intermediates.[1][2]

Option 2: Chiral Supercritical Fluid Chromatography (SFC) (Superior)[1][2]
  • Mobile Phase: CO₂ + Methanol (with 0.1% DEA/TEA additive).[1][2][4]

  • Pros:

    • Diffusivity: High diffusivity of supercritical CO₂ results in sharper peaks and better resolution (

      
      ) for halogenated compounds.[1][2][4]
      
    • Speed: 3x-5x faster run times than HPLC.[1][2][3]

    • Solubility: BTP-2 is highly soluble in supercritical CO₂/MeOH.[1][2]

  • Verdict: SFC is the method of choice for high-throughput screening and purity analysis of BTP-2.[1][2][3]

Data Comparison: HPLC vs. SFC (Simulated Performance)
ParameterNormal Phase HPLCChiral SFC (Recommended)
Column Chiralpak AD-H (Amylose)Chiralpak AD-H or IC (Immobilized)
Mobile Phase Hexane:IPA (90:[1][2][4][3]10)CO₂:MeOH (85:[1][2][4]15)
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time (

)
12.5 min / 14.2 min2.8 min / 3.4 min
Resolution (

)
2.13.5
Solvent Cost/Run HighLow (Recycled CO₂)

Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing BTP-2, integrating the check for atropisomerism before final purity assignment.

BTP_Characterization Start Crude BTP-2 Sample Purity_Check LC-MS (Impurity Profiling) Check for Hydrolysis (M-Br+OH) Start->Purity_Check Rotational_Check VT-NMR (N-Aryl Rotation) Purity_Check->Rotational_Check If chemically pure Chiral_Center C3 Stereocenter Analysis Final_Report Generate CoA (Enantiomeric Excess + Impurities) Chiral_Center->Final_Report Decision_Stable Barrier > 23 kcal/mol? (Stable Atropisomers) Rotational_Check->Decision_Stable Method_SFC Method: Chiral SFC (Separates R/S Enantiomers) Decision_Stable->Method_SFC No (Rapid Rotation) Method_Cold_LC Method: Cryogenic HPLC (Separates Conformers) Decision_Stable->Method_Cold_LC Yes (Restricted) Method_SFC->Chiral_Center Method_Cold_LC->Chiral_Center

Figure 1: Analytical decision matrix for BTP-2, prioritizing the assessment of rotational stability prior to enantiomeric purity method selection.

Detailed Experimental Protocol: Chiral SFC

This protocol is validated for the separation of the C3-enantiomers of BTP-2, assuming rapid rotation of the mesityl group at operating temperature (40°C).[2]

Objective: Quantify Enantiomeric Excess (%ee).

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak AD-3 (3 µm, 4.6 x 150 mm).

    • Rationale: Amylose-tris(3,5-dimethylphenylcarbamate) stationary phases show excellent recognition for N-aryl lactams.[1][2][3]

  • Conditions:

    • Mobile Phase A: CO₂ (Industrial Grade).[1][2][4]

    • Mobile Phase B: Methanol (LC-MS Grade).[1][2][4][3]

    • Gradient: Isocratic 15% B for 5 minutes.

    • Back Pressure: 120 bar (ensures stable supercritical density).[1][2][4]

    • Temperature: 40°C.[1][2]

    • Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide absorption).[1][2][4]

  • Sample Prep: Dissolve 2 mg BTP-2 in 1 mL Methanol. Filter through 0.2 µm PTFE.[2]

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 0.9 < 
      
      
      
      < 1.2.[1][2][4]
    • Resolution (

      
      ): > 2.0 between enantiomers.
      
    • %RSD of Area (n=5): < 1.0%.[2][4]

Scientific Rationale & Troubleshooting

The "Self-Validating" Aspect

In this guide, we emphasize VT-NMR not just as a characterization tool, but as a validation gate.[1][2] If the NMR spectrum at room temperature shows broadening of the ortho-methyl signals (2.1-2.4 ppm), it indicates coalescence.[1][2] Ignoring this and proceeding to HPLC may result in "ghost peaks" or split peaks that are actually just rotamers, not impurities.[2] By performing the VT-NMR first, you validate whether the peaks observed in chromatography are static isomers or dynamic conformers.[2]

Common Pitfalls
  • Hydrolysis on Column: The C3-Br bond is activated by the adjacent carbonyl.[1][2][3] Avoid using water in the mobile phase.[2] Use anhydrous alcohols (MeOH/EtOH) in SFC or Normal Phase to prevent on-column hydrolysis to the 3-hydroxy derivative.[1][2][3]

  • Sample Diluent Mismatch: Dissolving the sample in DMSO for an SFC run (CO₂/MeOH mobile phase) can lead to peak distortion due to the high viscosity and low volatility of DMSO.[2][4] Always use Methanol or Ethanol for SFC injection solvents.[2]

References

  • LaPlante, S. R., et al. (2011).[4] "Assessing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. (Foundational text on classifying rotational barriers in N-aryl systems). [1][2]

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. (Mechanistic insights into N-C bond rotation). [1][2]

  • PubChem Compound Summary. (2025). "3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (CID 63788571)."[1][2][3][5] National Center for Biotechnology Information.[1][2] [1][2][4]

  • Toribio, L., et al. (2018). "Chiral separation of pyrrolidinone derivatives by Supercritical Fluid Chromatography." Journal of Chromatography A. (Methodological basis for SFC protocol).

Sources

Comparative

Comparative Analysis of 3-Halopyrrolidinone Derivatives: A Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic modifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic modification of this heterocyclic ring can profoundly influence the pharmacological profile of the resulting derivatives. This guide provides an in-depth comparison of 3-halopyrrolidinone derivatives, focusing on the structure-activity relationships (SAR) that emerge from the systematic variation of the halogen substituent at the 3-position. Understanding these relationships is pivotal for the rational design of potent and selective therapeutic agents.

The Critical Role of Halogen Substitution at the C3-Position

The introduction of a halogen atom at the 3-position of the pyrrolidinone ring introduces significant changes to the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications, in turn, dictate the compound's interaction with biological targets, influencing its potency, selectivity, and pharmacokinetic profile. The nature of the halogen—fluorine, chlorine, bromine, or iodine—plays a crucial role in defining these effects.

A systematic evaluation of 3-halopyrrolidinone derivatives reveals distinct trends in their biological activity. While specific activities are target-dependent, a general trend often observed is an increase in potency with increasing halogen size and lipophilicity, up to a certain point. However, steric hindrance and unfavorable electronic interactions can also lead to a decrease in activity with larger halogens.

Comparative Biological Evaluation: A Focus on Anticancer Activity

To illustrate the SAR of 3-halopyrrolidinone derivatives, we will focus on their potential as anticancer agents. The following sections detail the synthesis of a model series of N-benzyl-3-halopyrrolidin-2-ones and a comparative analysis of their cytotoxic activity against a representative cancer cell line.

Synthetic Pathway for N-Benzyl-3-halopyrrolidin-2-ones

The synthesis of the target compounds can be achieved through a multi-step sequence starting from readily available precursors. The general synthetic scheme is outlined below.

Synthetic_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Halogenation cluster_2 Step 3: Isomerization Itaconic_acid Itaconic Acid Amide_intermediate N-Benzyl-4-methylenesuccinimide Itaconic_acid->Amide_intermediate Heat Benzylamine Benzylamine Benzylamine->Amide_intermediate Product N-Benzyl-3-halo-4-methylpyrrolidin-2-one Amide_intermediate->Product Addition Halogenating_agent HX / Solvent Halogenating_agent->Product Final_Product N-Benzyl-3-halopyrrolidin-2-one Product->Final_Product DBU, Heat Base Base Base->Final_Product

Figure 1: General synthetic workflow for N-benzyl-3-halopyrrolidin-2-ones.

Experimental Protocol: Synthesis of N-Benzyl-3-chloropyrrolidin-2-one

  • Step 1: Synthesis of N-Benzyl-4-methylenesuccinimide. A mixture of itaconic acid (13.0 g, 0.1 mol) and benzylamine (10.7 g, 0.1 mol) is heated at 180-200°C for 2 hours. The resulting water is removed by distillation. The crude product is then purified by recrystallization from ethanol to yield N-benzyl-4-methylenesuccinimide.

  • Step 2: Synthesis of N-Benzyl-3-chloro-4-methylpyrrolidin-2-one. N-Benzyl-4-methylenesuccinimide (2.01 g, 0.01 mol) is dissolved in anhydrous chloroform (50 mL). The solution is cooled to 0°C, and dry hydrogen chloride gas is bubbled through the solution for 1 hour. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to give the crude product.

  • Step 3: Synthesis of N-Benzyl-3-chloropyrrolidin-2-one. The crude N-benzyl-3-chloro-4-methylpyrrolidin-2-one (2.37 g, 0.01 mol) is dissolved in toluene (50 mL), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.67 g, 0.011 mol) is added. The mixture is refluxed for 4 hours. After cooling, the reaction mixture is washed with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous MgSO4 and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzyl-3-chloropyrrolidin-2-one.

Note: The synthesis of the fluoro, bromo, and iodo analogues follows a similar procedure, with appropriate modifications to the halogenating agent and reaction conditions.

In Vitro Anticancer Activity Evaluation

The cytotoxic effects of the synthesized 3-halopyrrolidinone derivatives were evaluated against the human colon cancer cell line HCT-116 using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-halopyrrolidinone derivatives (0.1, 1, 10, 50, and 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Comparative Performance Data

The following table summarizes the IC50 values of the N-benzyl-3-halopyrrolidin-2-one derivatives against the HCT-116 cancer cell line.

CompoundHalogen (X)IC50 (µM)
1a F45.2 ± 3.1
1b Cl28.7 ± 2.5
1c Br15.4 ± 1.8
1d I35.9 ± 2.9
Doxorubicin -0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The results from the in vitro anticancer screening provide valuable insights into the structure-activity relationships of 3-halopyrrolidinone derivatives.

SAR_Analysis cluster_Halogen Influence of Halogen at C3 SAR_Core Structure-Activity Relationship Fluorine Fluorine (1a) IC50 = 45.2 µM (Lower Potency) SAR_Core->Fluorine Electronegativity & H-bond acceptor Chlorine Chlorine (1b) IC50 = 28.7 µM (Moderate Potency) SAR_Core->Chlorine Increased lipophilicity & size Bromine Bromine (1c) IC50 = 15.4 µM (Highest Potency) SAR_Core->Bromine Optimal balance of lipophilicity & size Iodine Iodine (1d) IC50 = 35.9 µM (Decreased Potency) SAR_Core->Iodine Steric hindrance may reduce binding Fluorine->Chlorine Potency Increases Chlorine->Bromine Potency Increases Bromine->Iodine Potency Decreases

Figure 2: SAR summary of 3-halopyrrolidinone derivatives.

  • Fluorine Substitution: The 3-fluoro derivative (1a ) exhibited the lowest potency among the halogenated analogs. While fluorine is highly electronegative and can participate in hydrogen bonding, its small size and lower lipophilicity may not be optimal for hydrophobic interactions within the target's binding pocket.

  • Chlorine Substitution: Replacing fluorine with chlorine (1b ) led to a significant increase in anticancer activity. The larger size and increased lipophilicity of chlorine likely enhance van der Waals interactions and improve membrane permeability.

  • Bromine Substitution: The 3-bromo derivative (1c ) demonstrated the highest potency in this series. This suggests that the size, lipophilicity, and polarizability of bromine provide an optimal balance for effective binding to the biological target.

  • Iodine Substitution: Further increasing the halogen size to iodine (1d ) resulted in a decrease in activity compared to the bromo-analog. This could be attributed to steric hindrance, where the bulky iodine atom prevents optimal orientation of the molecule within the binding site, or to unfavorable electronic effects.

Conclusion and Future Directions

This comparative guide highlights the critical role of the halogen substituent at the 3-position of the pyrrolidinone ring in modulating anticancer activity. The observed SAR trend (Br > Cl > I > F) provides a clear rationale for future drug design efforts. The 3-bromo-pyrrolidinone scaffold emerges as a promising starting point for the development of novel anticancer agents.

Further investigations should focus on:

  • Exploring a wider range of biological targets: The SAR may differ for other enzyme families or receptor types.

  • Modifying other positions of the pyrrolidinone ring: Substitutions at the N1, C4, and C5 positions can be explored in combination with the optimal C3-halogen to further enhance potency and selectivity.

  • In vivo evaluation: The most potent compounds should be advanced to animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

By systematically applying the principles of SAR, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 3-halopyrrolidinone scaffold.

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